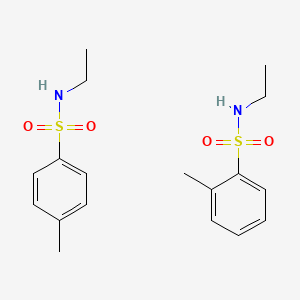

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

概要

説明

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide is an organic compound with the chemical formula C9H15NO2S . It is a mixture of ortho- and para-isomers of N-ethyl-toluenesulfonamide. This compound is known for its versatility and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

N-Ethyltoluenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents. One common method involves the reaction of toluenesulfonamide with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, N-Ethyltoluenesulfonamide is produced by reacting toluenesulfonamide with ethyl chloride or ethyl bromide in the presence of a catalyst. The reaction is conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

化学反応の分析

Types of Reactions

N-Ethyltoluenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various N-substituted toluenesulfonamides.

科学的研究の応用

Pharmaceutical Applications

- Drug Formulation : Both compounds are utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of sulfonamide antibiotics. Their sulfonamide group contributes to the biological activity against bacterial infections.

- Toxicological Studies : Research has indicated that these compounds exhibit some toxicity, particularly affecting the central nervous system (CNS). For instance, studies conducted on rats showed early transient effects such as lethargy and uncoordinated movements at low doses (18.75 mg/kg bw/day) . This information is crucial for assessing safety profiles in drug development.

Analytical Chemistry Applications

- Liquid Chromatography : N-Ethyl-2-methylbenzenesulfonamide is effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This technique is scalable for preparative separations and pharmacokinetic studies.

- Mass Spectrometry : The compounds are also used in ambient ionization techniques for mass spectrometry, enhancing the analysis of complex mixtures in various samples, including environmental and biological matrices .

Industrial Applications

- Plasticizers : Both compounds have found use as plasticizers in printing inks and other polymer formulations. Their chemical structure allows them to improve the flexibility and durability of materials .

- Environmental Studies : The environmental fate of these compounds has been assessed through various studies, highlighting their potential impact when released into ecosystems. Their persistence and degradation pathways are critical for regulatory assessments .

Case Study 1: Toxicological Assessment

A comprehensive study was conducted to evaluate the repeated dose toxicity of a mixture containing both N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide on Sprague-Dawley rats over a period of 28 days. The study revealed significant increases in liver and kidney weights at higher doses (25 mg/kg bw/day), indicating potential organ toxicity . These findings underscore the importance of thorough toxicological evaluations before commercial use.

Case Study 2: HPLC Method Development

In a method development project, researchers optimized an HPLC method for separating N-Ethyl-2-methylbenzenesulfonamide using Newcrom R1 columns. The results demonstrated effective separation with high resolution, making it suitable for quality control in pharmaceutical manufacturing . This method's scalability makes it applicable for both laboratory analysis and industrial applications.

作用機序

The mechanism of action of N-Ethyltoluenesulfonamide involves its ability to interact with various molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modify proteins through nucleophilic substitution reactions, leading to changes in protein function .

類似化合物との比較

Similar Compounds

N-Methyltoluenesulfonamide: Similar in structure but with a methyl group instead of an ethyl group.

N-Propylbenzenesulfonamide: Contains a propyl group instead of an ethyl group.

N-Butylbenzenesulfonamide: Contains a butyl group instead of an ethyl group.

Uniqueness

N-Ethyltoluenesulfonamide is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications .

生物活性

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are sulfonamide derivatives that have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of their biological activity, including pharmacological effects, toxicity studies, and potential applications in various fields.

Chemical Structure and Properties

Both compounds belong to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an aromatic amine. Their structural formulas are as follows:

| Compound | Chemical Formula | CAS Number |

|---|---|---|

| N-ethyl-2-methylbenzenesulfonamide | C₉H₁₃NO₂S | 26914-52-3 |

| N-ethyl-4-methylbenzenesulfonamide | C₉H₁₃NO₂S | 80-39-7 |

Pharmacological Activities

Sulfonamides are known for their wide range of pharmacological activities, including:

- Antibacterial Activity : Sulfonamides have been extensively studied for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. This mechanism has been well-documented in various studies, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

- CNS Effects : Research indicates that mixtures containing N-ethyl-toluenesulfonamides exhibit early transient effects on the central nervous system (CNS), such as lethargy and uncoordinated movements. The lowest observed adverse effect level (LOAEL) for these acute effects was found to be 18.75 mg/kg body weight/day .

- Mutagenicity : Studies have shown that N-ethyl-toluenesulfonamides can exhibit mutagenic potential in certain bacterial assays. Specifically, they were found to be mutagenic in the absence of metabolic activation (S9 mix) and clastogenic in human lymphocytes .

- Neuroprotective Effects : Recent studies involving hybrid compounds containing sulfonamide moieties have indicated potential neuroprotective effects against amyloid-beta-induced neurotoxicity in neuronal cell models . This suggests that modifications of the sulfonamide structure may yield compounds with therapeutic potential for neurodegenerative diseases.

Toxicity Studies

Toxicity assessments have been critical in understanding the safety profile of these compounds:

Case Studies and Research Findings

Several case studies highlight the biological activity of these compounds:

- A study investigating the interaction of sulfonamides with acetylcholinesterase (AChE) revealed that certain derivatives could inhibit AChE activity, which is relevant for Alzheimer's disease treatment .

- Another investigation into the cytotoxic effects of sulfonamide derivatives showed varying degrees of cell viability reduction in SH-SY5Y cells exposed to amyloid-beta peptides, underscoring their potential as neuroprotective agents .

特性

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSDSKPHLCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26914-52-3 | |

| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。